Thiophene-2-carbohydrazide hydrochloride
Overview
Description
Thiophene-2-carbohydrazide hydrochloride is a heterocyclic compound containing a thiophene ring substituted with a carbohydrazide group at the second position. This compound is known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of sulfur, nitrogen, and oxygen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene-2-carbohydrazide hydrochloride can be synthesized through the hydrazinolysis of carboxylic acid esters in alcoholic solutions. This method involves the reaction of activated esters or amides with hydrazine, yielding thiophene-2-carbohydrazide with high purity and yields exceeding 90% . Another efficient method involves the use of microwave radiation, which enhances the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrazinolysis reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also being explored for its potential to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Thiophene-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxadiazole Derivatives: Formed through oxidation reactions.
Hydrazine Derivatives: Formed through reduction reactions.
Substituted Thiophene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Thiophene-2-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including anticancer, antifungal, and antiviral agents.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a corrosion inhibitor and a catalyst in various chemical reactions.
Biological Research: It is used in DNA-docking studies and as a ligand in metal ion complexes.
Mechanism of Action
The mechanism of action of thiophene-2-carbohydrazide hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It binds to enzymes and proteins, altering their activity.
Pathways Involved: It affects cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid hydrazide
- 2-Thenoylhydrazine
- 2-Thienoylhydrazine
Uniqueness
Thiophene-2-carbohydrazide hydrochloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to form stable complexes with metal ions and its broad range of biological activities make it distinct from other similar compounds .
Biological Activity
Thiophene-2-carbohydrazide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis and Structural Insights
Thiophene-2-carbohydrazide can be synthesized through various methods, often involving the condensation of thiophene-2-carboxylic acid with hydrazine derivatives. The structural modifications of thiophene-2-carbohydrazide have led to the development of several derivatives with enhanced biological properties. For instance, derivatives containing additional heterocycles have shown promising results in various biological assays .
Antimicrobial Activity
Thiophene-2-carbohydrazide and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA strains, indicating potent antibacterial properties .
Table 1: Antimicrobial Activity of Thiophene-2-Carbohydrazide Derivatives
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Thiophene-2-carbohydrazide | 4 | MRSA |
Derivative A | 8 | E. coli |
Derivative B | 16 | C. albicans |
Anticancer Activity
In addition to its antimicrobial effects, thiophene-2-carbohydrazide has been evaluated for its anticancer potential. Research indicates that certain derivatives exhibit substantial antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (PaCa-2). For example, one derivative demonstrated an IC50 value of 4.86 µM against PaCa-2 cells, highlighting its potential as an anticancer agent .
Table 2: Anticancer Activity of Thiophene-2-Carbohydrazide Derivatives
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Derivative C | 4.86 | PaCa-2 |
Derivative D | 10.13 | MIA PaCa-2 |
Derivative E | >100 | HaCaT (healthy cell line) |
The biological activity of thiophene-2-carbohydrazide is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. Molecular docking studies suggest a high affinity for DNA gyrase and cyclin-dependent kinase 2 (CDK2), which are critical for bacterial replication and cancer cell proliferation, respectively .
Case Studies
- Antibacterial Study : In a comparative study, various thiophene derivatives were tested against MRSA and showed varying degrees of efficacy. The study highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions on the thiophene ring could enhance antibacterial potency .
- Anticancer Research : A recent investigation into diarylthiophene-2-carbohydrazide derivatives revealed that compounds with specific substituents exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Properties
IUPAC Name |
thiophene-2-carbohydrazide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS.ClH/c6-7-5(8)4-2-1-3-9-4;/h1-3H,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMEGJCFLOIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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